Home > Products > Screening Compounds P45218 > PI3K/Akt/mTOR-IN-2
PI3K/Akt/mTOR-IN-2 -

PI3K/Akt/mTOR-IN-2

Catalog Number: EVT-15277851
CAS Number:
Molecular Formula: C17H13F2NO
Molecular Weight: 285.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound PI3K/Akt/mTOR-IN-2 is a selective inhibitor of the phosphatidylinositol 3-kinase/Akt/mammalian target of rapamycin signaling pathway, which plays a significant role in various cellular processes, including metabolism, growth, and survival. This pathway is frequently dysregulated in many cancers, making it a prime target for therapeutic intervention. The activation of this pathway can lead to enhanced cell proliferation and resistance to apoptosis, contributing to tumorigenesis.

Source

PI3K/Akt/mTOR-IN-2 is derived from research aimed at targeting the PI3K/Akt/mTOR signaling pathway. Various studies have explored its synthesis and biological activity, providing insights into its potential applications in cancer treatment and other diseases related to metabolic dysregulation .

Classification

PI3K/Akt/mTOR-IN-2 belongs to a class of compounds known as kinase inhibitors. These inhibitors are designed to interfere with the activity of kinases involved in signaling pathways that regulate critical cellular functions. Specifically, this compound targets components of the PI3K/Akt/mTOR pathway, which is categorized under lipid kinases and serine/threonine kinases.

Synthesis Analysis

Methods

The synthesis of PI3K/Akt/mTOR-IN-2 typically involves organic chemistry techniques that include condensation reactions and cycloaddition methods. For example, one method involves the condensation of salicylaldehyde or pyridoxal 5-phosphate with other reactants to form imine derivatives, which are then further modified through cycloaddition reactions .

Technical Details

  1. Condensation Reaction: This reaction involves combining two reactants to form a larger molecule while releasing a small molecule (often water). The formation of imines is a common step in synthesizing complex organic molecules.
  2. Cycloaddition: This reaction type involves the formation of a cyclic compound from two or more reactants. Copper-catalyzed azide-alkyne cycloaddition is often employed for creating triazole derivatives that can exhibit biological activity against the targeted pathways .
Molecular Structure Analysis

Structure

The molecular structure of PI3K/Akt/mTOR-IN-2 consists of various functional groups that enhance its binding affinity to the target proteins within the PI3K/Akt/mTOR pathway. The specific arrangement of atoms and bonds allows for effective interaction with the catalytic sites of these kinases.

Data

Chemical Reactions Analysis

Reactions

PI3K/Akt/mTOR-IN-2 undergoes several chemical reactions that are crucial for its activity:

  1. Phosphorylation: The compound inhibits the phosphorylation events mediated by PI3K and Akt, thereby disrupting downstream signaling necessary for cell survival and proliferation.
  2. Binding Interactions: It forms stable complexes with target proteins, blocking their activity and preventing further signal transduction through the pathway .

Technical Details

The effectiveness of these reactions can be analyzed using biochemical assays that measure changes in kinase activity upon treatment with PI3K/Akt/mTOR-IN-2 compared to untreated controls.

Mechanism of Action

Process

The mechanism by which PI3K/Akt/mTOR-IN-2 exerts its effects involves competitive inhibition at the active sites of kinases within the signaling cascade:

  1. Inhibition of Phosphatidylinositol 3-Kinase: By binding to PI3K, the compound prevents the conversion of phosphatidylinositol 4,5-bisphosphate into phosphatidylinositol 3,4,5-trisphosphate, a critical step for Akt activation.
  2. Disruption of Akt Activation: Without sufficient phosphatidylinositol 3,4,5-trisphosphate, Akt cannot be phosphorylated and activated by phosphoinositide-dependent kinase 1.
  3. mTOR Inhibition: The inhibition cascades down to mTOR complexes, which are essential for protein synthesis and cell growth regulation .

Data

Studies have shown that treatment with PI3K/Akt/mTOR-IN-2 leads to decreased phosphorylation levels of downstream targets such as ribosomal protein S6 kinase and eukaryotic initiation factor 4E-binding protein 1, indicating effective pathway inhibition .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Solubility characteristics may vary based on solvent polarity; common solvents include dimethyl sulfoxide or ethanol.

Chemical Properties

  • Stability: The compound's stability under physiological conditions is crucial for its efficacy as an inhibitor.
  • Reactivity: Reactivity profiles can be assessed through various assays to determine how it interacts with biological macromolecules.
Applications

Scientific Uses

PI3K/Akt/mTOR-IN-2 has significant potential in cancer research and treatment due to its ability to inhibit key signaling pathways involved in tumor progression:

  1. Cancer Therapy: It is being investigated as a therapeutic agent for various cancers where the PI3K/Akt/mTOR pathway is constitutively activated.
  2. Metabolic Disorders: Research is also exploring its role in metabolic diseases such as obesity and type 2 diabetes by modulating insulin signaling pathways .
Introduction to PI3K/Akt/mTOR Pathway Dysregulation in Oncogenesis

Role of PI3K/Akt/mTOR Signaling in Cellular Homeostasis and Malignant Transformation

The PI3K/Akt/mTOR pathway is a highly conserved signaling network that regulates fundamental cellular processes, including proliferation, metabolism, autophagy, and survival. Under physiological conditions, extracellular stimuli (e.g., growth factors, insulin) activate receptor tyrosine kinases (RTKs), leading to PI3K recruitment and phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃). This lipid messenger activates Akt, which subsequently stimulates mTOR complex 1 (mTORC1) to promote protein synthesis via effectors like S6K1 and 4E-BP1 [1] [9]. The pathway is tightly regulated by tumor suppressors such as PTEN, which dephosphorylates PIP₃ to PIP₂, and the TSC1/TSC2 complex, which inhibits mTORC1 [1] [5].

In cancer, genetic alterations disrupt this equilibrium. PIK3CA (encoding PI3Kα catalytic subunit) mutations—particularly helical domain (E542K, E545K) and kinase domain (H1047R) mutations—constitutively activate PI3K, generating excess PIP₃. Similarly, PTEN loss or inactivating mutations amplify PIP₃ signaling. Consequently, hyperactivated Akt and mTOR drive unchecked cell growth, suppress apoptosis, and enhance angiogenesis [1] [2] [9]. This pathway is aberrant in >50% of solid tumors, including breast, endometrial, and prostate cancers [2] [4].

Mechanistic Linkages Between Pathway Hyperactivation and Tumorigenic Phenotypes

Pathway dysregulation directly enables key hallmarks of cancer:

  • Sustained Proliferation: Akt phosphorylates and inactivates cell-cycle inhibitors p21 and p27 while stabilizing cyclin D1. mTORC1 further accelerates protein synthesis via 4E-BP1/S6K1, facilitating G1/S transition [1] [8].
  • Metastasis and Epithelial-Mesenchymal Transition (EMT): Akt phosphorylates GSK-3β, stabilizing Snail and β-catenin to promote EMT. In endometrial cancer, PIK3R1 mutations activate Akt/GSK3β/β-catenin signaling, enhancing invasiveness [2] [4].
  • Therapy Resistance: Hyperactivation confers resistance to endocrine therapy (e.g., in ER+ breast cancer), chemotherapy, and targeted agents by upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and DNA repair mechanisms [9] [10].
  • Metabolic Reprogramming: mTORC1 enhances glycolysis and lipid synthesis via HIF-1α and SREBP, supporting tumor growth in nutrient-scarce environments [1] [5].

Table 1: Common Genetic Alterations in PI3K/Akt/mTOR Pathway Across Cancers

Gene/ComponentAlteration TypePrimary Tumor SitesFunctional Consequence
PIK3CAMissense mutations (E542K, E545K, H1047R)Breast, endometrial, colorectalConstitutive PI3Kα activation
PTENDeletion/mutation; epigenetic silencingGlioblastoma, prostate, melanomaLoss of PIP₃ dephosphorylation
AKT1E17K mutationBreast, ovarianEnhanced membrane localization
PIK3R1MutationsEndometrial, renalIncreased p110 activity

Rationale for Targeted Inhibition in Precision Oncology

Single-node inhibitors (SNIs) of PI3K/Akt/mTOR (e.g., PI3Kα inhibitors like alpelisib, mTORC1 inhibitors like everolimus) show limited efficacy due to:

  • Feedback Reactivation: mTORC1 inhibition relieves S6K1-mediated suppression of IRS1, reactivating PI3K/Akt [7] [10].
  • Compensatory Bypass Signaling: Inhibition of PI3Kα may activate mTOR via alternative effectors like PIM kinases [7].
  • Co-occurring Pathway Mutations: Tumors with PIK3CA mutations and PTEN loss exhibit resistance to isoform-specific inhibitors [2] [7].
  • Metabolic Toxicity: PI3Kα inhibition induces hyperglycemia, triggering insulin-driven pathway reactivation [7].

Multi-node inhibition (MNI) strategies—concurrently targeting PI3K, Akt, and mTOR—overcome these limitations by blocking vertical signaling and compensatory crosstalk. This approach is particularly relevant in tumors with multiple pathway alterations (e.g., endometrial cancer, where >80% harbor ≥1 mutation) [7].

Properties

Product Name

PI3K/Akt/mTOR-IN-2

IUPAC Name

1-(3,5-difluorophenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole

Molecular Formula

C17H13F2NO

Molecular Weight

285.29 g/mol

InChI

InChI=1S/C17H13F2NO/c18-11-7-10(8-12(19)9-11)17-16-14(5-6-21-17)13-3-1-2-4-15(13)20-16/h1-4,7-9,17,20H,5-6H2

InChI Key

XBYJYKHTEFYLFX-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC(=C4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.